molecular formula C5H8N6O3 B3286849 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide CAS No. 832740-05-3

3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide

Cat. No.: B3286849
CAS No.: 832740-05-3
M. Wt: 200.16 g/mol
InChI Key: ZAJYGKBYLBOYAL-UHFFFAOYSA-N
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Description

3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is a nitroheterocyclic compound featuring a 1,2,4-triazole core substituted with a nitro group at the 3-position, linked via a propyl chain to a hydrazide functional group.

Properties

IUPAC Name

3-(3-nitro-1,2,4-triazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O3/c6-8-4(12)1-2-10-3-7-5(9-10)11(13)14/h3H,1-2,6H2,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJYGKBYLBOYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide typically involves the reaction of 3-nitro-1H-1,2,4-triazole with a suitable hydrazide precursor. One common method includes the reaction of 3-nitro-1H-1,2,4-triazole with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules.

    Energetic Materials: The compound’s high nitrogen content and stability make it suitable for use in propellants and explosives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Nitro-Triazole/Imidazole Moieties

Compounds such as 1-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]-4-(pyridin-2-yl)piperazine dihydrochloride (5) and 1-(3,4-dichlorophenyl)-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine dihydrochloride (7) () share the 3-nitro-triazole-propyl backbone but incorporate piperazine rings. Key differences include:

  • Substituents : Pyridine (compound 5) vs. dichlorophenyl (compound 7) groups modulate lipophilicity and target affinity.
  • Melting Points : Compound 5 (69–71°C) has a lower melting point than compound 7 (204–206°C), reflecting differences in crystallinity due to aromatic vs. heteroaromatic substituents .
  • Bioactivity: Piperazine derivatives with 3-nitro-triazole groups exhibit antichagasic activity against Trypanosoma cruzi, whereas 2-nitroimidazole analogs (e.g., compound 14) show reduced potency, highlighting the importance of the triazole core .
Table 1: Comparison of Piperazine-Based Analogs
Compound ID Core Structure Substituent Melting Point (°C) Biological Activity Reference
5 3-Nitro-triazole + piperazine Pyridin-2-yl 69–71 Antichagasic (IC₅₀: 2.1 µM)
7 3-Nitro-triazole + piperazine 3,4-Dichlorophenyl 204–206 Antichagasic (IC₅₀: 1.8 µM)
14 2-Nitroimidazole + piperazine 3,4-Dichlorophenyl 185–188 Moderate activity

Aliphatic and Aromatic Amines

Compounds 36–41 () feature aliphatic amines or piperazines linked to the 3-nitro-triazole-propyl group. For example:

  • Compound 40 : 1-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine dihydrochloride exhibits a high melting point (233–235°C) due to the trifluoromethylphenyl group enhancing molecular rigidity .
  • Compound 41 : Extending the alkyl chain to butyl (vs. propyl in compound 40) reduces melting point (223–225°C), suggesting increased conformational flexibility .

Hydrazide Derivatives with Varied Heterocycles

  • (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N′-(2-methoxybenzylidene)propanehydrazide (): The benzotriazole and methoxybenzylidene groups improve π-π stacking and solubility, relevant for drug delivery .

Antifungal Nitro-Triazole Derivatives

Compounds 5a–e () feature dual triazole rings (e.g., 5d : 2-(4-chlorophenyl)-1-(3-nitro-1H-1,2,4-triazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol) with antifungal activity. Key observations:

  • Substituent Effects : Chlorophenyl (5d, m.p. 147°C) vs. difluorophenyl (5a, m.p. 159–161°C) substituents alter hydrophobicity and membrane penetration .
  • Mechanism : The nitro-triazole group likely disrupts fungal ergosterol biosynthesis, akin to fluconazole derivatives .

Biological Activity

3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The nitro group enhances its reactivity and biological profile. Its molecular formula is C5H8N6O2C_5H_8N_6O_2, with a molecular weight of approximately 172.16 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 3-nitro-1H-1,2,4-triazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of various triazole derivatives that demonstrated in vitro activity against Trypanosoma cruzi, the causative agent of Chagas disease. One notable derivative exhibited an IC50 value of 0.09 μM, significantly outperforming standard treatments like benznidazole .

Anticancer Activity

The triazole moiety has been linked to anticancer activity in several studies. Compounds containing this structure have shown inhibition of cell proliferation in various cancer cell lines. A case study involving a series of synthesized triazole derivatives reported that some compounds induced apoptosis in cancer cells through the activation of caspase pathways .

The mechanism by which this compound exerts its biological effects primarily involves the generation of reactive nitrogen species (RNS) and the modulation of enzyme activity related to cellular signaling pathways. The nitro group plays a crucial role in this process by facilitating electron transfer reactions that lead to oxidative stress in target cells .

Case Studies

StudyFindings
Synthesis and Antimicrobial Activity A series of 28 triazole derivatives were synthesized; one showed potent antichagasic activity with an IC50 of 0.09 μM .
Anticancer Properties Triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, inducing apoptosis through caspase activation .
Mechanistic Insights The nitro group enhances reactivity and facilitates oxidative stress in target cells, contributing to antimicrobial and anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide
Reactant of Route 2
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3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide

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